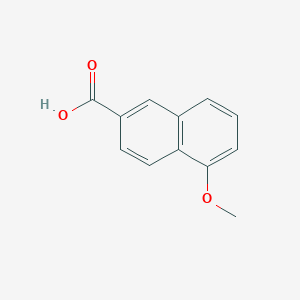

5-Methoxy-2-naphthoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7H,1H3,(H,13,14) |

InChI Key |

QDECJNWVPYZYIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Chemical Derivatization and Scaffold Functionalization of 5 Methoxy 2 Naphthoic Acid

Strategies for Modifying the Carboxylic Acid Moiety

The carboxylic acid group of 5-methoxy-2-naphthoic acid is a primary site for chemical modification, enabling the creation of a diverse range of derivatives. Standard organic synthesis techniques are employed to transform the carboxylic acid into esters, amides, and other functional groups.

One common strategy involves the esterification of the carboxylic acid. For instance, reaction with alcohols in the presence of an acid catalyst or coupling agents can yield the corresponding esters. The preparation of menthyl esters of various methoxynaphthoic acids, including the 5-methoxy derivative, has been documented. rsc.org Another approach is the formation of amides through coupling reactions with amines. These reactions are often facilitated by activating agents such as thionyl chloride to form an intermediate acid chloride, which then readily reacts with an amine. clemson.edu

Furthermore, the carboxylic acid can be reduced to an alcohol or converted to other functionalities, expanding the synthetic possibilities. These modifications are crucial for altering the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and application. For example, the conversion of the carboxylic acid to an amide is a key step in the synthesis of certain anti-tubercular agents. rsc.org

Exploration of Substituent Effects on Reactivity and Molecular Architecture

The substituents on the naphthalene (B1677914) ring, particularly the methoxy (B1213986) group and the carboxylic acid, play a significant role in directing the reactivity and defining the molecular architecture of this compound and its derivatives.

Computational studies on substituted naphthoic acids have provided insights into how different functional groups influence the molecule's chemical and structural properties. researchgate.net These studies analyze parameters such as total energy, HOMO-LUMO gap, and dipole moment to predict the reactivity of the molecule. researchgate.net The position of substituents can significantly impact properties like intramolecular hydrogen bonding and acidity.

Methoxy Group Influence on Aromatic Ring Reactivity

The methoxy group at the 5-position of the naphthalene ring is an electron-donating group, which has a profound influence on the reactivity of the aromatic system. This group activates the naphthalene ring towards electrophilic substitution reactions. rsc.org The electron-donating nature of the methoxy group increases the electron density of the aromatic rings, making them more susceptible to attack by electrophiles.

The position of the methoxy group is critical in directing the regioselectivity of these reactions. In electrophilic aromatic substitutions, the incoming electrophile is typically directed to specific positions on the naphthalene ring, governed by the electronic effects of the existing substituents. For example, in the nitration of methoxy-substituted naphthalenes, the position of the nitro group is influenced by the activating effect of the methoxy group. rsc.org

The spatial and electron-donating effects of methoxy groups are also utilized in the synthesis of "proton sponges," where these groups enhance the basicity of the molecule. rscf.ru This demonstrates the dual role of the methoxy group in influencing both the electronic properties and the steric environment of the naphthalene scaffold.

Synthesis of Advanced Naphthoic Acid Conjugates

The versatile scaffold of this compound allows for its conjugation with other molecules to create advanced derivatives with specific functions. These conjugates are designed for applications such as molecular probes and targeted therapeutics.

Functionalized Analogs for Molecular Probe Development

Functionalized analogs of naphthoic acid derivatives serve as the foundation for developing molecular probes. By introducing specific functionalities, these molecules can be attached to fluorescent dyes or other reporter groups. A key strategy involves designing derivatives with a suitable linker for conjugation while preserving the core pharmacophore's affinity for its target. researchgate.netacs.org

For instance, in the development of fluorescent probes for the P2Y14 receptor, a 2-naphthoic acid scaffold was functionalized with a piperidine (B6355638) ring. researchgate.netacs.org This ring provided a site for attaching a fluorophore without compromising the molecule's binding affinity. researchgate.netacs.org The synthesis of such probes often involves multi-step processes, including the introduction of linkers with reactive groups like alkynes or amines for subsequent "click" or amide coupling reactions. researchgate.net

Design of Chain-Extended Naphthoic Acid Derivatives

Chain-extended derivatives of naphthoic acids are designed to introduce spacing between the core scaffold and a conjugated moiety. This is particularly important in the development of molecular probes and drug conjugates, where a certain distance is required to avoid steric hindrance and maintain the biological activity of both components. researchgate.netgoogle.com

The synthesis of these derivatives often involves the attachment of flexible chains, such as polyethylene (B3416737) glycol (PEG)-like structures, to the naphthoic acid core. These chains can enhance the pharmacokinetic properties of the resulting conjugate. The design process for these chain-extended derivatives is often guided by molecular modeling to predict the optimal linker length and conformation. researchgate.netacs.org

Rational Design of Naphthoic Acid-Based Scaffolds for Specific Molecular Interactions

The rational design of naphthoic acid-based scaffolds is a powerful approach for creating molecules that can interact with specific biological targets with high affinity and selectivity. This process relies on a deep understanding of the structure-activity relationships (SAR) of the naphthoic acid core and the use of computational tools to guide the design process.

Molecular modeling and docking simulations are employed to predict how different substitutions on the naphthoic acid scaffold will affect its binding to a target protein. researchgate.netacs.org For example, in the design of inhibitors for the influenza endonuclease, a scaffold-hopping approach based on the structure of luteolin (B72000) led to the development of pseudoflavonoids with a naphthoic acid core. rsc.org

The design process also considers the introduction of various functional groups to optimize interactions with the target. This can include groups that can form hydrogen bonds, salt bridges, or hydrophobic interactions. acs.org The synthesis of these rationally designed scaffolds often involves complex, multi-step organic synthesis pathways. rsc.org

Mechanistic Investigations in Reactions Involving 5 Methoxy 2 Naphthoic Acid and Analogs

Elucidation of Reaction Pathways in Synthetic Transformations

The synthetic versatility of naphthoic acid derivatives is often explored through transition-metal-catalyzed reactions that functionalize their aromatic core. Understanding the underlying mechanisms of these transformations is critical for optimizing reaction conditions and predicting outcomes.

Palladium-catalyzed C-H olefination followed by annulation represents a powerful strategy for constructing complex heterocyclic systems from simpler aromatic carboxylic acids. In this process, a C-H bond on the aromatic ring is functionalized with an alkene, and a subsequent intramolecular reaction forms a new ring. For a substrate like 5-methoxy-2-naphthoic acid, the directing-group ability of the carboxylate moiety is pivotal in guiding the regioselectivity of the C-H activation step. Mechanistic studies in related systems have revealed complex pathways, with several competing mechanisms often being plausible.

Two primary mechanistic pathways are often considered in the annulation step of these reactions: an inner-sphere oxopalladation pathway and an outer-sphere oxa-Michael addition.

The oxopalladation–protodemetallation pathway begins after the initial C-H activation and olefin insertion, leading to a seven-membered palladacycle intermediate. In this pathway, the carboxylate group, acting as an internal nucleophile, attacks the palladium-coordinated alkene (oxopalladation). This is followed by a protodemetallation step, which regenerates the catalyst and forms the annulated product. This mechanism proceeds entirely within the coordination sphere of the palladium catalyst.

Alternatively, the oxa-Michael addition pathway involves the nucleophilic attack of the carboxylate group on the coordinated alkene, which has been rendered electrophilic by the metal center. Unlike the oxopalladation pathway, this conjugate addition can occur as an outer-sphere process. The choice between these pathways can be influenced by factors such as the electronic properties of the substrate, the nature of the ligands on the palladium catalyst, and the reaction conditions. For electron-deficient alkenes, the oxa-Michael pathway is often considered more favorable due to the increased electrophilicity of the β-carbon.

While many palladium-catalyzed C-H functionalization reactions are understood to proceed through two-electron pathways involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles, the potential for single electron transfer (SET) and radical-based mechanisms has gained increasing attention. An SET mechanism could be initiated by the oxidation of the palladium catalyst or the substrate, generating radical intermediates.

The viability of a radical pathway can be investigated through several experimental methods. The addition of radical scavengers, such as TEMPO or galvinoxyl, to the reaction mixture is a common diagnostic tool; significant inhibition of the reaction in the presence of these scavengers suggests the involvement of free radical intermediates. Computational studies using density functional theory (DFT) can also provide insight by calculating the energy barriers for radical addition pathways versus concerted or ionic pathways. In some systems, a conventional two-electron mechanism has been shown to be more favorable, while in others, particularly those involving strong oxidants, a radical pathway may dominate or operate concurrently.

Studies on C-H Olefination-Annulation Mechanisms

Enzymatic Biotransformations and Catalysis by Naphthoic Acid Derivatives

Naphthoic acid derivatives are key structural motifs in a variety of complex natural products, where their biosynthesis is governed by highly specific enzymatic transformations. These enzymatic steps, particularly methylation, are crucial for tailoring the final structure and biological activity of the molecule.

A prime example of enzymatic modification of a naphthoic acid analog is found in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin (B611948) (NCS). The biosynthesis of the naphthoic acid moiety of NCS involves several enzymes, including the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase NcsB1.

NcsB1 catalyzes the highly regiospecific methylation of the 7-hydroxy group of the native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid, to yield 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid. This methylation is a critical step in the biosynthetic pathway. Structural and biochemical studies have revealed that the active site of NcsB1 is well-suited to bind dihydroxynaphthoic acids, and substrate recognition is heavily dependent on the presence and position of the carboxylate and a nearby hydroxyl group. The enzyme shows a degree of substrate promiscuity, efficiently methylating various dihydroxynaphthoic acid analogs, but maintains strict regiospecificity.

Table 1: Substrate Specificity of NcsB1 Methyltransferase This interactive table summarizes the relative activity of the NcsB1 enzyme with various naphthoic acid analogs, demonstrating its specificity.

| Substrate | Description | Relative Activity (%) |

|---|---|---|

| 2,7-dihydroxy-5-methyl-1-naphthoic acid | Native substrate in NCS biosynthesis | 100 |

| 1,4-dihydroxy-2-naphthoic acid | Analog with different hydroxyl positioning | 85 |

| 2,5-dihydroxy-1-naphthoic acid | Analog with different hydroxyl positioning | 70 |

| 2-hydroxy-1-naphthoic acid | Lacks the second hydroxyl group | < 5 |

| 1-hydroxy-2-naphthoic acid | Isomeric analog | 15 |

The formation of this compound and its analogs is a key step in the biosynthetic pathways of several important natural products. In the case of neocarzinostatin, the entire naphthoic acid component is assembled by an iterative type I polyketide synthase (PKS) named NcsB. This enzyme constructs the bicyclic aromatic ring system from acetate (B1210297) units.

The pathway proceeds through a series of defined enzymatic steps:

Polyketide Synthesis: The NcsB enzyme synthesizes an initial polyketide chain and catalyzes its cyclization to form a naphthoic acid scaffold, specifically 2-hydroxy-5-methyl-1-naphthoic acid.

Hydroxylation: A cytochrome P-450 hydroxylase, NcsB3, introduces a second hydroxyl group at the C-7 position, yielding 2,7-dihydroxy-5-methyl-1-naphthoic acid.

Regiospecific Methylation: As detailed previously, the NcsB1 methyltransferase methylates the 7-hydroxy group to produce 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid.

Activation and Incorporation: The resulting methoxy-naphthoic acid is activated by a CoA ligase (NcsB2) and subsequently transferred by an acyltransferase (NcsB4) to be coupled with the other components of the NCS chromophore (the enediyne core and the deoxyaminosugar).

This pathway highlights the essential role of a methoxylated naphthoic acid derivative as a dedicated building block, which is synthesized and tailored before its incorporation into the final complex natural product. Similar naphthoic acid intermediates, derived from the shikimate pathway, are also precursors to phylloquinone (Vitamin K1) and menaquinone (Vitamin K2) in plants and bacteria, respectively, underscoring the broad importance of this structural class in biology.

Polymerization Mechanisms Involving Methoxy (B1213986) Naphthoic Acid Derivatives

The synthesis of high-performance liquid crystal polymers (LCPs) often involves the polycondensation of aromatic hydroxycarboxylic acids, such as derivatives of methoxy naphthoic acid. The mechanisms governing these polymerizations are intricate, involving a blend of reaction pathways that can shift as conditions change. Understanding these mechanisms is crucial for controlling the polymer structure and properties. While detailed kinetic and mechanistic studies specifically on this compound are not extensively documented in publicly available literature, significant insights can be drawn from comprehensive investigations into its close structural analog, 6-hydroxy-2-naphthoic acid (HNA), which is copolymerized with 4-hydroxybenzoic acid (HBA) to produce commercial LCPs like Vectra.

Kinetics and Mechanistic Blends in Polycondensation (e.g., Liquid Crystal Polymers)

Initially, at lower temperatures and conversion rates, the polymerization is dominated by an acidolysis mechanism. This involves the reaction between the carboxylic acid group of one monomer and the acetylated hydroxyl group of another, eliminating acetic acid. As the reaction progresses, the temperature is typically increased, and the concentration of different end-groups changes. This leads to a shift in the dominant polymerization mechanism.

In the later stages of polymerization, particularly at high temperatures and under vacuum, the concentration of carboxylic acid end-groups diminishes. The mechanism then transitions towards phenolysis , where a terminal phenolic hydroxyl group attacks an acetate-end-capped polymer chain, again eliminating acetic acid. This mechanistic shift is a key feature of LCP synthesis. acs.org

The complexity of the reaction is further compounded by side reactions, such as decarboxylation at high temperatures, which can alter the stoichiometry of the reactive end-groups and influence the final molecular weight and structure of the polymer.

To illustrate the kinetic behavior, the following table presents a hypothetical representation of kinetic data for the polycondensation of an acetylated hydroxy naphthoic acid derivative, based on typical findings in LCP synthesis studies.

| Stage of Reaction | Dominant Mechanism | Rate Determining Step | Typical Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Initial | Acidolysis | Reaction between -COOH and -OAc | 1.0 x 10⁻⁴ | 80 - 100 |

| Intermediate | Mixed Acidolysis/Phenolysis | Competing reactions | Variable | Variable |

| Final | Phenolysis | Reaction between -OH and -OAc | 5.0 x 10⁻⁵ | 90 - 120 |

Note: The data in this table are illustrative and represent typical values observed in studies of analogous systems. Specific values for this compound would require dedicated experimental investigation.

Acidolysis and Phenolysis in Polymer Formation

As introduced, acidolysis and phenolysis are the two primary competing mechanisms in the formation of aromatic polyesters from acetylated hydroxycarboxylic acids.

Acidolysis: This mechanism is prevalent in the initial stages of the polymerization. The reaction can be represented as follows, where Ar and Ar' are aromatic moieties, one of which would be the 5-methoxy-2-naphthyl group:

Polymer-Ar-COOH + CH₃COO-Ar'-Polymer' ⇌ Polymer-Ar-COO-Ar'-Polymer' + CH₃COOH

This reaction is essentially a transesterification driven by the removal of the volatile acetic acid byproduct, which shifts the equilibrium towards the formation of the polyester (B1180765) chain.

Phenolysis: As the polymerization proceeds to higher conversions, the concentration of carboxylic acid end-groups decreases. Simultaneously, side reactions or incomplete acetylation can lead to the presence of phenolic hydroxyl end-groups. These phenolic groups are sufficiently nucleophilic at the high temperatures of melt polycondensation to attack the acetate end-groups of other polymer chains:

Polymer-Ar-OH + CH₃COO-Ar'-Polymer' ⇌ Polymer-Ar-O-Ar'-Polymer' + CH₃COOH

The transition from an acidolysis-dominated to a phenolysis-dominated mechanism is a critical aspect of achieving high molecular weight LCPs. acs.org The efficiency of both pathways is dependent on factors such as temperature, catalyst presence (though often self-catalyzed by the acidic monomers), and the efficiency of acetic acid removal.

Investigation of Intermediate Species (e.g., Quinone Methides)

Beyond the primary acidolysis and phenolysis pathways, the potential involvement of highly reactive intermediate species has been proposed to explain certain kinetic observations and side reactions in the synthesis of polymers from hydroxyaromatic acids. One such class of proposed intermediates is quinone methides .

Quinone methides are reactive intermediates characterized by a cyclohexadiene core with an exocyclic double bond and a carbonyl group. nih.gov They can be formed from phenols under certain conditions, and their high electrophilicity makes them susceptible to nucleophilic attack. In the context of naphthoic acid derivatives, an ortho-naphthoquinone methide could theoretically be generated. nih.gov

For a methoxy-substituted naphthol derivative, a hypothetical pathway could involve the elimination of a substituent from the methoxy group or the ring, leading to the formation of a transient quinone methide. This intermediate would then be rapidly trapped by nucleophiles present in the reaction mixture, such as phenolic or carboxylic acid end-groups, leading to chain extension or the formation of alternative linkages in the polymer backbone.

While direct spectroscopic observation of quinone methides in high-temperature melt polycondensation is exceedingly challenging due to their transient nature, their involvement has been inferred from kinetic studies and the analysis of polymer microstructures in analogous systems. The presence of unexpected linkages or branching points in some aromatic polyesters could potentially be explained by the intervention of such reactive intermediates. However, it must be emphasized that the role of quinone methides in the polymerization of this compound remains a proposed, rather than definitively proven, mechanistic feature.

Computational Chemistry and Theoretical Studies of 5 Methoxy 2 Naphthoic Acid Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Geometrical Optimization and Energy Profiling

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. nih.gov This is achieved by finding the minimum energy structure on the potential energy surface. For aromatic systems like naphthoic acids, DFT methods such as B3LYP or ωB97X-D, combined with basis sets like 6-311G** or 6-31++G(d,p), are used to calculate the optimized geometry. ajpchem.orgnih.gov This process provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Energy profiling, which maps the energy of a molecule as its geometry changes, helps identify stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the methoxy (B1213986) and carboxylic acid groups and how their orientation might influence interactions with biological targets.

Table 1: Typical Parameters in Geometrical Optimization Studies

| Parameter | Description | Common Methods/Basis Sets |

|---|---|---|

| Method | The theoretical approach used to approximate the solution to the Schrödinger equation. | DFT (B3LYP, ωB97X-D) |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | Pople-style (e.g., 6-311++G(d,p)), Dunning-style (e.g., aug-cc-pVTZ) nih.gov |

| Solvent Model | A computational model to simulate the effects of a solvent on the molecule. | Polarizable Continuum Model (PCM) nih.gov |

| Output Data | The primary results obtained from the calculation. | Optimized coordinates, total energy, vibrational frequencies. |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. ekb.eg In 5-Methoxy-2-naphthoic acid, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring system and the methoxy group, while the LUMO is distributed over the carboxylic acid moiety and the aromatic rings, facilitating intramolecular charge transfer upon excitation. nih.gov

Table 2: Frontier Molecular Orbitals and Their Significance

| Orbital/Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | A higher energy level indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | A lower energy level indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity and polarizability. ekb.eg |

Electrophilicity Index, Chemical Hardness, and Softness Determination

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated using conceptual DFT. researchgate.net These parameters quantify the reactivity of a molecule as a whole.

Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). Molecules with a large energy gap are considered "hard," indicating higher stability and lower reactivity. nih.govekb.eg

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. "Soft" molecules are more reactive. nih.gov

Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net

These descriptors are invaluable for comparing the reactivity of different naphthoic acid derivatives and for understanding their interaction profiles.

Table 3: Key Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; higher value means greater stability. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is the chemical potential) | Quantifies the electrophilic nature of a molecule. |

(Note: I = Ionization Potential, A = Electron Affinity)

Quantitative Structure–Activity Relationship (QSAR) Modeling for Naphthoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.commdpi.com By identifying key molecular features, or descriptors, that govern activity, QSAR models can predict the efficacy of new, untested compounds, thereby accelerating drug discovery and chemical risk assessment. nih.gov

Correlation of Structural Properties with Molecular Recognition Profiles

In QSAR studies of naphthoic acid derivatives, a wide range of molecular descriptors are calculated for each compound in a dataset. brieflands.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., inhibitory concentration, binding affinity). brieflands.com For instance, studies on related naphthoquinone derivatives have shown that hydrophobicity can be a key factor governing their cytotoxic activities. nih.gov By analyzing the QSAR model, researchers can understand which structural properties are most important for molecular recognition, providing a rationale for designing more potent compounds.

Table 4: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, van der Waals volume, Surface area | Describes the size and shape of the molecule. |

| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity of the molecule, affecting membrane permeability and binding. |

| Topological | Molecular connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |

Prediction of Binding Characteristics for Ligand Design

A primary application of computational chemistry in drug development is the design of ligands with high affinity and selectivity for a specific biological target. nih.gov Techniques like molecular docking and 3D-QSAR are used to predict the binding mode and affinity of a ligand within the active site of a protein. researchgate.netdntb.gov.ua

For naphthoic acid derivatives, this process involves docking the computationally optimized structure of the molecule into a model of the target protein's binding pocket. researchgate.net For example, 2-naphthoic acid has been used as a template for designing potent antagonists for the P2Y14 receptor. researchgate.net Docking simulations can predict the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

This predictive insight allows medicinal chemists to rationally design new derivatives. By modifying the parent structure—for instance, by adding or changing functional groups—they can aim to enhance favorable interactions and improve binding affinity. researchgate.net The predicted binding characteristics of these new designs can then be evaluated computationally before committing to their chemical synthesis, streamlining the ligand design process.

Table 5: Computational Workflow for Predicting Binding Characteristics

| Step | Technique | Goal |

|---|---|---|

| 1. Target Preparation | Homology modeling or using X-ray crystal structures | Generate a 3D model of the target protein's binding site. |

| 2. Ligand Preparation | Geometrical Optimization (e.g., using DFT) | Determine the low-energy 3D conformation of the ligand. |

| 3. Molecular Docking | Docking software (e.g., AutoDock, Schrödinger) | Predict the preferred binding pose and orientation of the ligand in the active site. |

| 4. Scoring & Analysis | Scoring functions, Visual inspection | Estimate the binding affinity (e.g., Ki) and identify key intermolecular interactions. |

| 5. Ligand Modification | In silico chemical modification | Propose new derivatives with potentially improved binding characteristics based on the docking results. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational landscape of molecules and their interactions with biological targets. nih.govresearchgate.net While specific MD studies focusing solely on the conformational analysis of isolated this compound are not extensively documented in publicly available literature, the application of MD simulations in the context of its interaction with receptor targets is more prevalent. This is particularly true for its role as a scaffold for antagonists of the P2Y14 receptor (P2Y14R).

The P2Y14 receptor, a G protein-coupled receptor (GPCR), has been identified as a significant target for derivatives of 2-naphthoic acid. acs.orgnih.govnih.gov Due to the challenges in obtaining an experimental crystal structure of P2Y14R, homology modeling has become an indispensable tool for elucidating ligand-receptor interactions. nih.gov In this approach, the amino acid sequence of P2Y14R is used to build a three-dimensional model based on the experimentally determined structures of homologous receptors, such as the P2Y12 receptor. nih.gov

Docking studies, which predict the preferred orientation of a ligand when bound to a receptor, have been instrumental in understanding the structure-activity relationships (SAR) of 2-naphthoic acid derivatives as P2Y14R antagonists. researchgate.net These computational models have successfully guided the design of potent and selective antagonists. For instance, modeling and docking studies of the highly potent antagonist 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid suggested that specific regions of the molecule, such as the piperidine (B6355638) ring, could be modified for the attachment of fluorophores without compromising affinity. acs.orgnih.gov This demonstrates the predictive power of homology modeling and docking in the rational design of novel ligands. nih.gov

The insights gained from these computational studies are crucial for the development of new therapeutic agents targeting the P2Y14 receptor for conditions involving inflammation and metabolic diseases. researchgate.net The 2-naphthoic acid scaffold has proven to be a valuable template for the structure-based design of such agents. acs.orgresearchgate.net

| Computational Technique | Application in this compound Systems | Key Findings |

| Homology Modeling | Construction of a 3D model of the P2Y14 receptor. nih.gov | Enabled the study of ligand-receptor interactions in the absence of an experimental crystal structure. nih.gov |

| Molecular Docking | Prediction of the binding orientation of 2-naphthoic acid derivatives in the P2Y14R active site. acs.org | Guided the design of potent and selective antagonists by identifying key interaction points and suitable sites for modification. nih.govresearchgate.net |

Solid-State Computational Analysis

The solid-state properties of active pharmaceutical ingredients (APIs) are of paramount importance in drug development. Computational methods are increasingly being used to predict and analyze these properties, offering insights that can guide experimental work.

Crystal structure prediction (CSP) is a computational methodology that aims to identify the most stable crystalline arrangements of a molecule based on its chemical structure. mdpi.com This is achieved by generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies. mdpi.com The ability to predict crystal structures is particularly valuable in the context of polymorphism and the design of cocrystals, which can significantly alter the physicochemical properties of a drug. rsc.org

The formation of cocrystals, where an API is co-crystallized with a benign coformer, is a well-established strategy to enhance properties like solubility and stability. rsc.org Computational methods can be employed to predict the likelihood of cocrystal formation and to analyze the intermolecular interactions that stabilize the cocrystal lattice. The calculation of intermolecular interaction energies, often using methods like DFT with dispersion corrections, is crucial in understanding the forces driving cocrystal formation. rsc.orgsemanticscholar.org These interactions can include hydrogen bonds, π-π stacking, and other van der Waals forces. researchgate.net For instance, in cocrystals of 5-fluorouracil (B62378) with hydroxy-2-naphthoic acids, DFT computations were used to investigate molecular packing and intermolecular interaction energies. researchgate.netfigshare.com

| Interaction Type | Description | Relevance to this compound Cocrystals |

| Hydrogen Bonding | Strong directional interactions involving a hydrogen atom and an electronegative atom (e.g., O, N). | Expected to be a primary driving force in the formation of cocrystals involving the carboxylic acid group. |

| π-π Stacking | Non-covalent interactions between aromatic rings. | The naphthalene ring system provides a platform for significant π-π stacking interactions, contributing to crystal lattice stability. researchgate.net |

| van der Waals Forces | Weaker, non-specific attractive or repulsive forces between molecules. | Contribute to the overall lattice energy and packing efficiency. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. researchgate.netfigshare.com Bader analysis partitions a molecule into atomic basins based on the topology of the electron density, allowing for the calculation of various atomic properties, such as atomic charges and bond critical point properties. researchgate.netfigshare.com

This analysis can provide a detailed picture of the nature of chemical bonds and intermolecular interactions. For example, the electron density and its Laplacian at the bond critical point between two atoms can reveal whether an interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction.

In the context of this compound and its potential cocrystals, Bader analysis can be used to quantify the strength and nature of the intermolecular interactions that govern the crystal packing. A study on cocrystals of 5-fluorouracil with lipophilic hydroxy-2-naphthoic acids employed solid-state DFT computations followed by Bader analysis to investigate molecular packing and intermolecular interactions and their corresponding energies. researchgate.netfigshare.com This type of analysis can elucidate the subtle details of electron density distribution that determine the stability and properties of the crystalline form.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methoxy 2 Naphthoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

In ¹H NMR spectroscopy of 5-Methoxy-2-naphthoic acid, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The exact positions depend on the electronic effects of the methoxy (B1213986) and carboxylic acid groups. The protons of the methoxy group (-OCH₃) characteristically appear as a sharp singlet further upfield, typically around 3.9-4.1 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the naphthalene ring resonate in the aromatic region (approximately 110-140 ppm). The carboxylic acid carbonyl carbon is significantly deshielded and appears much further downfield, often above 170 ppm. The methoxy carbon gives a distinct signal in the upfield region, typically around 55-60 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.1 - 8.2 | 105 - 136 |

| Methoxy Protons (-OCH₃) | ~3.9 | ~55 |

| Carboxylic Acid Proton (-COOH) | >10 (often broad) | Not Applicable |

| Carboxylic Acid Carbon (-COOH) | Not Applicable | >170 |

| Naphthalene Ring Carbons | Not Applicable | 105 - 136 |

| Methoxy Carbon (-OCH₃) | Not Applicable | ~55 |

| Note: Specific chemical shifts can vary depending on the solvent and concentration. |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is invaluable for determining the spatial proximity of atoms within a molecule. uzh.ch This is particularly useful for confirming the substitution pattern on the naphthalene ring of this compound. A NOESY experiment would show cross-peaks between protons that are close to each other in space, even if they are not directly bonded. For instance, correlations would be expected between the methoxy protons and the proton on the adjacent carbon (H-4 or H-6, depending on numbering). This data helps to unambiguously confirm the position of the methoxy group relative to the other substituents on the naphthalene core.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov For this compound (C₁₂H₁₀O₃), the expected exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI), would yield a measured mass that is very close to the theoretical value, typically with an error of less than 5 ppm. rsc.org This high level of accuracy provides strong evidence for the molecular formula and rules out other potential elemental compositions.

Ionization Techniques (e.g., APCI-MS, EI-MS) for Fragmentation Analysis

Different ionization techniques can be employed to generate ions for mass analysis, and the choice of method can influence the degree of fragmentation observed.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is a "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺. nih.gov This is useful for confirming the molecular weight. Some fragmentation may occur, providing structural information. Common fragments for this compound might involve the loss of a water molecule (-18 Da) or the methoxy group (-31 Da).

Electron Ionization (EI-MS): EI is a "hard" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation. metwarebio.com The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation. For this compound, characteristic fragments would likely arise from the cleavage of the carboxylic acid group (loss of -COOH, -45 Da) and the methoxy group (loss of -CH₃, -15 Da, or -OCH₃, -31 Da).

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid is a strong, sharp peak typically found around 1680-1710 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will appear in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Methoxy Group | C-O Stretch | 1000 - 1150 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Band Gap Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of this compound. This method probes the transitions of electrons from the ground state to higher energy excited states upon absorption of UV or visible light. uzh.ch For an aromatic molecule like this compound, the spectrum is primarily characterized by absorptions arising from π → π* and n → π* electronic transitions. tanta.edu.eg

The π → π* transitions, which are typically of high intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the naphthalene ring system. The n → π* transitions are generally of lower intensity and involve the excitation of non-bonding electrons (from the oxygen atoms of the carboxyl and methoxy groups) to an antibonding π* orbital. tandfonline.com The solvent environment can influence the position of these absorption bands; for instance, polar solvents can lead to shifts in the wavelength of maximum absorption (λmax). tanta.edu.eg

The data obtained from UV-Vis spectroscopy is also instrumental in determining the optical band gap (Eg) of the material. thermofisher.com The optical band gap is the energy difference between the top of the valence band and the bottom of the conduction band, which is crucial for understanding the semiconductor properties of the material. thermofisher.comcaltech.edu The band gap can be estimated using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). The relationship is given by the equation:

(αhν)^(1/n) = A(hν - Eg)

where 'A' is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=1/2 for direct allowed transitions, n=2 for indirect allowed transitions). By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the energy axis, the value of the optical band gap can be determined. thermofisher.com

| Transition Type | Typical λmax (nm) | Molar Extinction Coefficient (ε) |

| π → π* (Naphthalene Ring) | ~280 - 330 | High |

| n → π* (Carbonyl Group) | ~350 - 380 | Low |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement within the crystalline solid-state of this compound.

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's crystal structure. nih.gov By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated that is dependent on the crystal's internal structure. Analysis of this pattern allows for the determination of fundamental crystallographic parameters. nih.gov

Key information derived from SCXRD includes:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal lattice.

Crystal System and Space Group: These define the symmetry of the crystal structure.

Atomic Coordinates: The precise position of each non-hydrogen atom in the unit cell is determined.

For example, a study on the structurally related compound 6-Methoxy-2-naphthaldehyde revealed an orthorhombic crystal system, providing insight into the type of data obtainable for this compound. researchgate.net

| Crystallographic Parameter | Illustrative Data (based on a related structure researchgate.net) |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 7.4720 |

| b (Å) | 15.6800 |

| c (Å) | 16.4010 |

| Volume (ų) | 1921.6 |

| Z (Molecules per unit cell) | 8 |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct internal arrangement and, consequently, different physicochemical properties like solubility and stability. rigaku.comamericanpharmaceuticalreview.com Powder X-ray Diffraction (PXRD) is a primary and essential tool for identifying and characterizing the polymorphic forms of a compound. nih.govrigaku.com

Unlike SCXRD, which requires a single crystal, PXRD is performed on a microcrystalline powder containing numerous randomly oriented crystallites. nih.gov The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each polymorph of this compound will produce a unique PXRD pattern, characterized by a distinct set of peaks at specific 2θ angles. This pattern serves as a "fingerprint" for that particular crystalline form. nih.gov

By comparing the PXRD pattern of a sample to established patterns of known polymorphs, one can identify the form present or determine if a mixture of polymorphs exists. This technique is crucial during pharmaceutical development and quality control to ensure the correct, most stable, and effective crystalline form of the active pharmaceutical ingredient is being produced. americanpharmaceuticalreview.com

| Hypothetical Polymorph | Characteristic 2θ Peaks (°) |

| Form I | 8.5, 12.3, 15.8, 24.1, 26.9 |

| Form II | 9.2, 14.7, 18.5, 22.8, 25.3 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformation

While this compound itself is not chiral, derivatives or specific crystalline arrangements could exhibit chirality. In such cases, chiroptical techniques like Circular Dichroism (CD) spectroscopy are indispensable for analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chromatographytoday.com

This technique is exceptionally sensitive for:

Determining Enantiomeric Purity: Enantiomers, which are non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. nih.gov One enantiomer will show a positive Cotton effect (a peak or trough) at a specific wavelength, while the other will show a negative Cotton effect of equal magnitude at the same wavelength. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent. chromatographytoday.com The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful quantitative tool for assessing enantiomeric purity. nih.govunits.it

Investigating Molecular Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in the conformation of the molecule can lead to significant changes in the CD spectrum, providing valuable insights into its spatial arrangement in solution.

The combination of High-Performance Liquid Chromatography with a CD detector (HPLC-CD) can be used to determine the enantiomeric purity of chiral compounds without requiring complete chromatographic separation of the enantiomers. chromatographytoday.comnih.gov

| Enantiomer | Wavelength of Max. Amplitude (nm) | Differential Extinction Coefficient (Δε) |

| (R)-enantiomer (hypothetical) | 290 | +Δε |

| (S)-enantiomer (hypothetical) | 290 | -Δε |

| Racemic Mixture (hypothetical) | 290 | 0 |

Role of 5 Methoxy 2 Naphthoic Acid in Contemporary Materials Science and Catalysis Research

Utilization in Polymer Chemistry and Material Design

The rigid and planar structure of the naphthalene (B1677914) ring, combined with the electronic influence of its substituents, makes 5-methoxy-2-naphthoic acid a valuable component in the synthesis of high-performance polymers and functional materials.

Thermotropic liquid crystal polymers (LCPs) are a class of materials known for their exceptional mechanical properties, thermal stability, and chemical resistance. These properties arise from the highly ordered structures they form in the molten state. The synthesis of LCPs often involves the copolymerization of various aromatic monomers to tailor their properties, such as melting temperature and mesophase behavior.

While direct studies detailing the use of this compound as a comonomer in LCP synthesis are not extensively documented in publicly available research, the incorporation of similar substituted naphthoic acid derivatives is a well-established strategy. For instance, 6-hydroxy-2-naphthoic acid is a key comonomer in the commercial LCP Vectra®. The inclusion of such rigid, non-linear monomers helps to disrupt the crystallinity of the polymer, making it more processable while maintaining its liquid crystalline characteristics. The methoxy (B1213986) group in this compound, being an electron-donating group, can influence the intermolecular interactions and packing of the polymer chains, potentially affecting the thermal transitions and mesophase stability of the resulting LCP. The principles of LCP design suggest that monomers like this compound could be strategically employed to fine-tune the properties of copolyesters for specific high-performance applications.

Table 1: Key Monomers in the Synthesis of Commercial Liquid Crystal Polymers

| Monomer | Role in LCP Synthesis | Resulting Polymer Properties |

|---|---|---|

| p-Hydroxybenzoic acid | Primary building block | High thermal stability, rigidity |

| 6-Hydroxy-2-naphthoic acid | Comonomer to lower melting point | Improved processability, maintains liquid crystallinity |

| Terephthalic acid | Comonomer to introduce linearity | Enhances mechanical strength |

| Biphenol | Comonomer to introduce kinks | Modifies thermal properties |

Photochromic materials exhibit a reversible change in color upon exposure to light. This property has led to their use in applications such as ophthalmic lenses, smart windows, and optical data storage. The performance of photochromic materials is highly dependent on the molecular structure of the photochromic dyes and the host matrix.

The naphthalene framework is a component of some photochromic compounds, such as naphthopyrans. Research has shown that substituents on the naphthalene ring can significantly impact the photochromic properties, including the color of the activated form and the rate of fading. Methoxy groups, in particular, are known to influence the electronic properties of aromatic systems. While specific research on the direct application of this compound in photochromic materials is limited, studies on related methoxy-substituted naphthopyrans indicate that the position and electronic nature of substituents play a crucial role in determining the absorption wavelength and stability of the photo-induced colored species. The methoxy group can act as an electron-donating group, which can affect the energy levels of the molecular orbitals involved in the photochromic transition, thereby tuning the color and performance of the material.

Integration into Catalytic Systems

The carboxylic acid functionality of this compound, along with its aromatic scaffold, allows for its integration into various catalytic systems, either as a ligand, a component of an ionic liquid, or a precursor to a modified catalyst.

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and extraction media due to their negligible vapor pressure, high thermal stability, and tunable properties. Functionalized ILs, which incorporate specific chemical moieties, can offer enhanced performance in applications like microextraction.

Recent studies have demonstrated the development of novel ionic liquids based on naphthoic acid for use in microextraction techniques. For example, 1-butyl-3-methylimidazolium naphthoate ([C4MIM][NPA]) has been synthesized and applied in "functionalized ionic liquid-based no organic solvent microextraction" (FIL-NOSM). In these applications, the naphthoic acid-based IL can act as both a disperser and a pH modifier due to its acidic properties, eliminating the need for additional pH adjustment steps. This approach has been successfully used for the determination of trace amounts of substances like triclosan, methyltriclosan, and tetracycline (B611298) antibiotics in complex samples such as human fluids and food matrices. The presence of the naphthalene group can also enhance extraction efficiency through non-polar interactions. While these studies have focused on 1-naphthoic acid, the principles can be extended to derivatives like this compound, where the methoxy group could further modulate the solubility and extraction capabilities of the resulting ionic liquid.

Table 2: Application of Naphthoic Acid-Based Ionic Liquid in Microextraction

| Analyte | Sample Matrix | Extraction Technique | Key Finding |

|---|---|---|---|

| Triclosan and Methyltriclosan | Human fluids | FIL-NOSM | The naphthoic acid-based IL enhanced extraction recoveries by over 10% and acted as a pH modifier. |

| Tetracycline antibiotics | Milk and chicken eggs | FIL-NOSM | The use of the naphthoic acid-based IL increased extraction recoveries by more than 20% and eliminated the need for pH adjustment. |

The development of efficient catalysts for organic synthesis is a major area of research. Carboxylic acids can participate in various catalytic cycles, and their properties can be tuned by modifying their structure. The formation of amides is a fundamental reaction in organic chemistry, and various catalysts have been developed to promote this transformation.

While the direct use of this compound as a catalyst for amide formation is not widely reported, research on related systems highlights the potential of modified naphthoic acids in catalysis. For example, palladium-catalyzed reactions have been used for the direct C4 arylation of 1-naphthamides, where the amide directing group plays a crucial role in controlling the regioselectivity. Furthermore, condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been effectively used for the synthesis of naphthoquinone amides from 1-hydroxy-2-naphthoic acid, demonstrating the reactivity of the naphthoic acid moiety in amide bond formation. These examples underscore the utility of the naphthoic acid scaffold in synthetic transformations, suggesting that this compound could serve as a precursor for the development of novel catalysts or ligands for a range of organic reactions.

Naphthoic Acid Scaffolds in Advanced Probe Development

Fluorescent probes are essential tools in chemical biology and medical diagnostics for the detection and imaging of specific analytes. The naphthalene ring is a well-known fluorophore, and its derivatives are often used to construct fluorescent probes due to their favorable photophysical properties, such as high quantum yields and good photostability.

The naphthoic acid scaffold has been successfully employed in the development of fluorescent probes for various applications. For instance, naphthoic acid derivatives have been synthesized and evaluated as fluorescent probes for screening advanced glycation end-products (AGEs) breakers, which are implicated in various diseases. nih.gov In these probes, the naphthalene moiety acts as the fluorescent reporter. The carboxylic acid group provides a handle for further chemical modification, allowing for the attachment of recognition units or tuning of the probe's solubility and localization. The introduction of a methoxy group onto the naphthalene ring can further modulate the probe's fluorescent properties, such as its emission wavelength and quantum yield, and can enhance its detection sensitivity. This highlights the potential of this compound as a valuable building block for the rational design of novel and highly sensitive fluorescent probes for biological and environmental applications.

Fluorescent Molecular Probes for Receptor Binding Studies

The 2-naphthoic acid framework is a key component in the development of high-affinity fluorescent molecular probes for G protein-coupled receptors (GPCRs), which are significant pharmaceutical targets. Research into the P2Y14 receptor, a GPCR involved in inflammatory processes, has utilized derivatives of 2-naphthoic acid to create potent and selective fluorescent antagonists. wikipedia.org These probes are engineered by conjugating a fluorophore (a fluorescent chemical compound) to the naphthoic acid derivative. wikipedia.org

This approach allows for the direct visualization and quantification of receptor binding in living cells using techniques like flow cytometry. For instance, a fluorescent conjugate derived from a 2-naphthoic acid series displayed exceptionally high affinity for the P2Y14 receptor and low nonspecific binding, making it a superior tool for studying receptor pharmacology. wikipedia.org The inherent fluorescence of the naphthalene moiety, enhanced by specific functional groups, is fundamental to the utility of these compounds as molecular probes. The development of such probes is critical for expanding the understanding of receptor-ligand interactions. wikipedia.org

Design of Non-Radioligand Based Probes for Target Characterization

A significant objective in modern drug discovery and chemical biology is to move away from radioactive isotopes (radioligands) for receptor binding assays due to safety, cost, and disposal concerns. Fluorescent molecular probes based on the 2-naphthoic acid scaffold represent a powerful class of non-radioligand alternatives. wikipedia.org These probes offer a sensitive and less hazardous method for receptor detection and characterization. wikipedia.org

The design strategy involves creating chain-extended analogues of a potent 2-naphthoic acid-based antagonist that incorporate fluorescent reporter groups. wikipedia.org These fluorescent probes can then be used in whole-cell binding assays to characterize receptor affinity and selectivity. The successful development of a high-affinity fluorescent antagonist for the P2Y14 receptor demonstrates that the 2-naphthoic acid template can be modified to create tool compounds that replace traditional radioligands in pharmaceutical research, facilitating high-throughput screening and drug discovery efforts. wikipedia.org

Intermediary Role in Complex Chemical Syntheses

Beyond its use in molecular probes, this compound and its hydrogenated analogs serve as crucial intermediates in the synthesis of complex, high-value molecules for the pharmaceutical and chemical industries.

Precursor for Advanced Pharmaceutical Intermediates (e.g., 11-deoxyanthracycline antibiotics)

The hydrogenated form of the compound, specifically 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, is recognized as a potential intermediate for the synthesis of optically active 11-deoxyanthracycline antibiotics. nih.gov Anthracyclines are a class of potent chemotherapy drugs, and the development of synthetic routes to new analogs is an important area of pharmaceutical research.

Table 1: Synthesis Yields for 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid

| Step | Product | Reported Yield |

| 1 | α,β-unsaturated nitrile | 91% |

| 2 | Unsaturated acid | 96% |

| 3 | 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid | 99% |

| Overall | 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid | ~87% |

Data sourced from Banerjee et al. (2017). nih.gov

This efficient synthesis underscores the role of the this compound scaffold as a key building block for accessing complex pharmaceutical agents.

Building Block for Dye and Agrochemical Production

The naphthalene core is a foundational structure in the chemical industry, particularly in the production of dyes and agrochemicals. Naphthalene derivatives, such as naphthalenesulfonic acids, are vital precursors for a wide variety of dyestuffs, including many azo dyes. wikipedia.org While direct documentation for this compound in these specific applications is not extensively detailed in prominent literature, its structural components—the naphthalene ring and carboxylic acid group—are characteristic of intermediates used in these fields.

Naphthalene-based compounds are used as dispersants in agricultural pesticides and as intermediates for agrichemicals like naphthoxyacetic acids. wikipedia.org The functionalized naphthalene ring system allows for the construction of complex molecules with specific chromophoric (for dyes) or biological (for agrochemicals) activities. Therefore, this compound represents a versatile chemical building block with potential for use in the synthesis of specialized dyes and agrochemicals.

Q & A

Basic: What are the recommended methods for synthesizing 5-Methoxy-2-naphthoic acid in a laboratory setting?

Synthesis typically involves methoxylation of 2-naphthoic acid precursors. For example, a Friedel-Crafts alkylation or Ullmann coupling may introduce the methoxy group at the 5-position. Reaction optimization should include:

- Catalyst selection : Use Cu(I) or Pd-based catalysts for regioselective methoxylation .

- Temperature control : Maintain reflux conditions (110–130°C) under inert gas (N₂/Ar) to prevent oxidation of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the pure product. Purity should be confirmed via HPLC (≥98%) and NMR .

Basic: How should researchers handle and store this compound to ensure stability?

Based on analogous naphthoic acids (e.g., 3-methoxy-2-naphthoic acid):

- Storage : Keep in airtight containers at 2–8°C, protected from light. Avoid exposure to moisture to prevent hydrolysis of the methoxy group .

- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. The compound may cause skin/eye irritation (GHS Category 2/2A) .

- Decomposition risks : Prolonged storage (>6 months) may lead to discoloration (yellow→brown). Monitor via TLC or UV-Vis spectroscopy .

Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

- ¹H/¹³C NMR : Assign signals using DEPT-135 (distinguish CH₃ from CH₂ groups) and COSY (confirm methoxy group position). For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- IR spectroscopy : Confirm carboxylic acid (O-H stretch: 2500–3000 cm⁻¹) and methoxy (C-O stretch: 1250–1050 cm⁻¹) functionalities .

- Mass spectrometry (HRMS) : Use ESI⁻ mode to detect [M-H]⁻ ions. Fragmentation patterns distinguish positional isomers (e.g., 5- vs. 6-methoxy derivatives) .

Advanced: How can researchers address contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and pH variations. Methodological considerations:

- Solvent screening : Test solubility in DMSO (high), ethanol (moderate), and water (low, pH-dependent). Adjust pH to >7 (deprotonated carboxylate enhances aqueous solubility) .

- Quantitative analysis : Use UV-Vis spectroscopy (λmax ~280 nm) to measure saturation concentrations. Compare results with computational predictions (e.g., COSMO-RS) .

- Documentation : Report temperature, agitation method (sonication vs. stirring), and equilibration time (>24 hrs) to standardize protocols .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in drug discovery?

Analogous to 2-naphthoic acid derivatives (e.g., P2Y14R antagonists):

- Target selection : Screen against GPCRs (e.g., P2Y14R) due to structural similarity to known ligands. Use fluorescence polarization assays with Alexa Fluor 488 conjugates .

- SAR studies : Modify the methoxy position (5 vs. 6) and carboxyl group (esterification) to assess binding affinity. Molecular docking (AutoDock Vina) guided by P2Y14R homology models can prioritize derivatives .

- Toxicity profiling : Test cytotoxicity (MTT assay) in CHO cells and metabolic stability (microsomal incubation) .

Basic: What precautions are necessary when designing experiments involving this compound under acidic or basic conditions?

- Acidic conditions : Avoid strong acids (H₂SO₄, HCl) to prevent demethylation of the methoxy group. Use mild acids (acetic acid) for protonation .

- Basic conditions : NaOH (≤1M) can deprotonate the carboxylic acid, forming water-soluble salts. Monitor for side reactions (e.g., saponification of ester derivatives) .

- Quenching : Neutralize reactions with buffer (pH 7.4 PBS) before disposal. Follow EPA guidelines for waste containing aromatic carboxylic acids .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to predict electrophilic substitution sites. The methoxy group directs reactions to the 4- and 8-positions .

- Reactivity indices : Fukui functions identify nucleophilic/electrophilic regions. Compare with experimental results (e.g., nitration or halogenation patterns) .

- MD simulations : Study solvation effects in DMSO/water mixtures to optimize reaction solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.